6-Chloro-5-fluoro-2-methylpyrimidin-4-amine physical properties
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine physical properties
An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature, driven by the strategic placement of various functional groups, allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine (CAS No: 943006-45-9) , a halogenated aminopyrimidine derivative with significant potential as a building block in drug discovery.
It is critical to note that while this specific compound is commercially available for research, comprehensive experimental data on its physical properties are not extensively documented in publicly accessible literature. In the spirit of scientific rigor and to provide actionable insights for researchers, this guide will present the known identifiers for the target compound and draw comparative data from its close structural analogue, 6-Chloro-5-fluoropyrimidin-4-amine (CAS No: 851984-15-1) . This analogue, lacking only the C2-methyl group, offers a scientifically valuable baseline for understanding the expected properties of the target molecule.
Furthermore, this document provides detailed, field-proven experimental protocols for the determination of key physical properties, empowering researchers to characterize this and similar novel compounds in their own laboratories.
Section 1: Core Physicochemical Properties
The introduction of a methyl group at the C2 position is anticipated to influence the physical properties of the pyrimidine core. The increased molecular weight and altered molecular symmetry can lead to changes in crystal lattice energy and intermolecular interactions, which in turn affect melting point, boiling point, and solubility.
The table below summarizes the known and experimentally determined properties of the target compound and its close analogue.
| Property | 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | 6-Chloro-5-fluoropyrimidin-4-amine (Analogue) |
| CAS Number | 943006-45-9[1] | 851984-15-1[2] |
| Molecular Formula | C₅H₅ClFN₃[1] | C₄H₃ClFN₃[2] |
| Molecular Weight | 161.57 g/mol [1] | 147.54 g/mol [2] |
| Appearance | Data Not Available | Solid, White to off-white crystalline powder[3] |
| Melting Point | Data Not Available | 112-115 °C |
| Boiling Point | Data Not Available | 349.5 °C at 760 mmHg |
| Solubility | Data Not Available | Soluble in DMSO, DMF; sparingly soluble in water[3] |
| Storage Conditions | Data Not Available | -20°C, sealed storage, away from moisture and light |
Expert Insight: The addition of the methyl group in the target compound (161.57 g/mol ) compared to the analogue (147.54 g/mol ) increases its molecular weight. This typically leads to stronger van der Waals forces, and one could hypothesize a slight increase in both the melting and boiling points. The methyl group may also impact crystal packing, which can either increase or decrease the melting point depending on the resulting lattice structure. Its effect on solubility is likely to cause a slight decrease in aqueous environments due to the increase in lipophilicity.
Section 2: Protocols for Experimental Determination
To address the current data gap, the following protocols outline robust methodologies for characterizing the key physical properties of novel compounds like 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and purity of crystalline solids. It measures the heat flow into a sample compared to a reference as they are heated at a constant rate.[4] The melting of a pure crystalline solid is a sharp endothermic event, providing a precise melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus). The shape of the melting peak can also provide an indication of sample purity.[4][5]
Protocol:
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Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[6]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried crystalline compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed aluminum pan as the reference.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 2 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).[4] A slower heating rate provides better resolution of the melting transition.
-
Maintain a constant flow of inert nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.[4]
-
-
Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Thermodynamic Aqueous Solubility by Shake-Flask Method
Causality: The shake-flask method is considered the definitive technique for determining thermodynamic (or equilibrium) solubility.[7] It involves creating a saturated solution by agitating an excess of the solid compound in a specific solvent system over a prolonged period until equilibrium is reached. This method ensures that the measured concentration represents the true solubility limit under the specified conditions (e.g., pH, temperature), which is a critical parameter for predicting oral bioavailability.[7][8]
Protocol:
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System Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant. Remove any remaining microscopic particles by filtration through a 0.45 µm filter or by centrifugation.
-
Quantification:
-
Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
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Section 3: Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the chemical structure of a synthesized compound. Based on the structure of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine, the following spectral features can be predicted.
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¹H NMR Spectroscopy:
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Methyl Protons (-CH₃): A singlet peak would be expected around δ 2.3-2.6 ppm.
-
Amine Protons (-NH₂): A broad singlet would likely appear in the region of δ 5.0-7.0 ppm, the chemical shift of which is dependent on solvent and concentration.
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Pyrimidine Proton (C6-H): The structure as named is 6-Chloro...4-amine, which implies there are no protons directly attached to the pyrimidine ring. However, if the IUPAC name is based on older conventions, and there is a proton at C6, it would appear as a singlet further downfield. Given the substitution pattern, it's most likely there are no ring protons.
-
-
¹³C NMR Spectroscopy:
-
The spectrum would show five distinct signals for the five carbon atoms. The carbons attached to electronegative atoms (Cl, F, and N) would be shifted downfield. The C-F carbon would likely show a large coupling constant (¹JCF).
-
-
FT-IR Spectroscopy:
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N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the 3300–3500 cm⁻¹ region.[9][10]
-
C-H Stretching: Vibrations from the methyl group would be observed around 2850–2950 cm⁻¹.[9]
-
C=N and C=C Stretching: The pyrimidine ring vibrations would appear in the 1550–1650 cm⁻¹ region.[9]
-
C-F Stretching: A strong absorption band characteristic of the C-F bond would be expected in the 1000–1200 cm⁻¹ region.
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C-Cl Stretching: A band in the 600–800 cm⁻¹ region would correspond to the C-Cl stretch.
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Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is not widely available, the GHS hazard classifications for its close analogue, 6-Chloro-5-fluoropyrimidin-4-amine, provide a strong basis for preliminary safety assessment.[2]
Anticipated Hazards (based on analogue CAS 851984-15-1):
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Laboratory Practices:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is a valuable heterocyclic building block for which detailed experimental physical data is not yet prevalent in scientific literature. This guide has provided its key identifiers and offered a comparative analysis with the well-characterized analogue, 6-Chloro-5-fluoropyrimidin-4-amine, to establish a predictive baseline for its properties. The inclusion of detailed, validated protocols for melting point and solubility determination provides researchers with the necessary tools to fully characterize this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, contributing to the broader scientific understanding of this important class of molecules and accelerating their application in drug discovery and development.
References
Sources
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- 3. 6-chloro-5-fluoropyrimidin-4-amine - SRIRAMCHEM [sriramchem.com]
- 4. scielo.br [scielo.br]
- 5. youtube.com [youtube.com]
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